N,N~2~-dicyclohexylglycinamide
Overview
Description
N,N~2~-dicyclohexylglycinamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two cyclohexyl groups attached to a glycinamide moiety, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of N,N~2~-dicyclohexylglycinamide typically involves the reaction of cyclohexylamine with glycine derivatives under specific conditions. One common method includes the use of cyclohexyl isocyanate and glycine in the presence of a catalyst to facilitate the formation of the desired amide bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N,N~2~-dicyclohexylglycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups, depending on the reagents and conditions used.
Scientific Research Applications
N,N~2~-dicyclohexylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other amide linkages.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: this compound is utilized in the production of various industrial chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N~2~-dicyclohexylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
N,N~2~-dicyclohexylglycinamide can be compared with other similar compounds, such as N,N-dicyclohexylmethylamine and N,N-dicyclohexylcarbodiimide. While these compounds share structural similarities, this compound is unique due to its specific glycinamide moiety, which imparts distinct chemical properties and reactivity .
Similar Compounds
- N,N-dicyclohexylmethylamine
- N,N-dicyclohexylcarbodiimide
Properties
IUPAC Name |
N-cyclohexyl-2-(cyclohexylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c17-14(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h12-13,15H,1-11H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZDMLIMJVTASF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1085-45-6 | |
Record name | N-Cyclohexyl-2-(cyclohexylamino)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1085-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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